molecular formula C₁₈₅H₂₈₇N₅₃O₅₄S₂ B612568 Pancreatic Polypeptide (human) CAS No. 75976-10-2

Pancreatic Polypeptide (human)

Cat. No.: B612568
CAS No.: 75976-10-2
M. Wt: 4181.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas. It regulates pancreatic secretion activities, impacts liver glycogen storage, and gastrointestinal secretion . Its secretion may be impacted by certain endocrine tumors .


Synthesis Analysis

The PPY gene encodes an unusually short protein precursor. This precursor is cleaved to produce pancreatic polypeptide, pancreatic icosapeptide, and a 5- to 7- amino-acid oligopeptide . Pancreatic polypeptide is synthesized and secreted by PP cells (also known as gamma cells or F cells) of the pancreatic islets of the pancreas .


Molecular Structure Analysis

Pancreatic polypeptide consists of 36 amino acids. It has a molecular weight of about 4200 Da and has a similar structure to neuropeptide Y .


Chemical Reactions Analysis

Peptides are eluted from beads in acidic buffer and the samples analyzed using liquid chromatography coupled with tandem mass spectrometry .


Physical and Chemical Properties Analysis

Recent studies have shown that physico-chemical properties of SSM such as hydrodynamic diameter, aggregation number, critical micellar concentration, and viscosity vary with the presence or absence of sodium chloride in the aqueous media of the formulation .

Scientific Research Applications

Appetite and Food Intake Regulation

Human pancreatic polypeptide (hPP) plays a significant role in regulating appetite and food intake. A study by Batterham et al. (2003) demonstrated that intravenous infusion of hPP in healthy volunteers led to a sustained decrease in both appetite and food intake. This effect was observed during the study and persisted into the following morning, reducing cumulative 24-hour energy intake by approximately 25% (Batterham et al., 2003). Similarly, Jesudason et al. (2007) found that lower infusion rates of hPP still produced a significant reduction in energy intake, suggesting its role as a satiety hormone (Jesudason et al., 2007).

Energy Balance and Obesity Management

Further exploration into hPP's applications shows its potential in managing obesity. Asakawa et al. (2003) found that peripherally administered hPP can induce negative energy balance by reducing food intake and gastric emptying while increasing energy expenditure. This study also highlighted PP's ability to alter the expression of feeding-regulatory peptides and affect the vagovagal or vagosympathetic reflex arc (Asakawa et al., 2003).

Stability and Delivery Enhancements

The stability and delivery of hPP have been a focus for enhancing its therapeutic potential. Thieme et al. (2016) aimed to improve hPP stability through covalent PEGylation, which led to the development of more stable forms of hPP with maintained target activity (Thieme et al., 2016).

Clinical Utility and Detection Techniques

The clinical utility of hPP is also seen in its measurement and assessment. Maus et al. (2023) presented a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identifying and measuring circulating forms of hPP in human plasma, highlighting its application in assessing vagal nerve function and detecting gastroenteropancreatic-neuroendocrine tumors (Maus et al., 2023).

Mechanism of Action

Target of Action

CHEMBL4540843, also known as Pancreatic Polypeptide (human), primarily targets the Y4 receptor , a G-protein-coupled receptor found in various organs such as the stomach, small intestine, colon, pancreas, prostate, the enteric nervous systems, and some neurons of the CNS .

Mode of Action

Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas . It binds to the Y4 receptor, inhibiting cAMP accumulation . This interaction leads to a series of downstream effects that regulate pancreatic secretion activities, hepatic glycogen levels, and gastrointestinal secretions .

Biochemical Pathways

The primary biochemical pathway affected by Pancreatic Polypeptide involves the regulation of pancreatic secretion activities by both endocrine and exocrine tissues . It also impacts liver glycogen storage and gastrointestinal secretions . Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose .

Pharmacokinetics

The pharmacokinetics of Pancreatic Polypeptide in humans have been studied. During infusions of pure bovine pancreatic polypeptide into healthy subjects, mean plasma levels of 203 +/- 34, 575 +/- 73, and 930 +/- 48 pmol/l respectively were achieved . The mean disappearance half time on stopping the infusion was 6.9 +/- 0.3 min . The metabolic clearance rate was 5.1 +/- 0.2 ml/kg/min, and the apparent volume of distribution was calculated to be 51 +/- 3 ml/kg .

Result of Action

The action of Pancreatic Polypeptide results in the regulation of pancreatic secretion activities, impacting both endocrine and exocrine tissues . It also affects hepatic glycogen levels and gastrointestinal secretions . Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose .

Action Environment

The action of Pancreatic Polypeptide can be influenced by various environmental factors. For instance, its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose . This suggests that dietary factors, physical activity, and other physiological conditions can influence the action, efficacy, and stability of Pancreatic Polypeptide.

Safety and Hazards

Avoid contact with eyes, skin, and clothing. Avoid breathing vapor or mist. Use only with adequate ventilation. Wear appropriate respirator when ventilation is inadequate .

Future Directions

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da. Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body .

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203)/t92-,93-,94-,95-,96-,97-,98+,99+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,143-,144-,145-,146-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDKKNHCYWNNNQ-YOGANYHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H287N53O54S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4182 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the relationship between Pancreatic Polypeptide (human) and food intake regulation?

A1: Research suggests that while Pancreatic Polypeptide (human) binds to the Y4 receptor, this interaction might not be directly involved in regulating food intake. Studies have shown that a novel analogue fragment, [Pro34]NPY(13-36), and the selective Y5 receptor agonist [D-Trp32]NPY, both significantly increased plasma ACTH levels. [] Interestingly, neither of these compounds stimulated food intake, suggesting that the Y4 receptor, to which Pancreatic Polypeptide (human) binds, and the Y5 receptor are not the primary mediators of food intake. This finding further supports the existence of a separate NPY receptor subtype responsible for regulating food intake. []

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